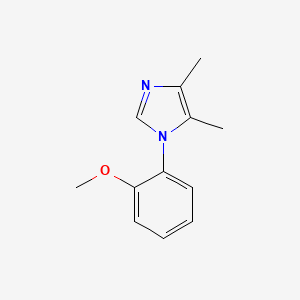
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group, a methylsulfonyl group, and a neopentyl group attached to the pyrazole ring, along with an ethanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable 1,3-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the Neopentyl Group: The neopentyl group can be attached through alkylation reactions using neopentyl halides.
Incorporation of the Ethanol Moiety: The ethanol moiety can be introduced through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol moieties, forming corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and ethanol groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Condensation: Reagents like aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of alkylated or acylated products.
Condensation: Formation of imines or hydrazones.
科学研究应用
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-Amino-4-hydroxyiminopyrazole: Similar in structure but with a hydroxyimino group instead of a methylsulfonyl group.
2-Methyl-5-amino-4-oxo-3-sulfonyl esters: Similar in having a sulfonyl group but differing in the overall structure and functional groups.
Uniqueness
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the neopentyl group and the ethanol moiety further distinguishes it from other pyrazole derivatives.
属性
分子式 |
C11H21N3O3S |
|---|---|
分子量 |
275.37 g/mol |
IUPAC 名称 |
2-[5-amino-3-(2,2-dimethylpropyl)-4-methylsulfonylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H21N3O3S/c1-11(2,3)7-8-9(18(4,16)17)10(12)14(13-8)5-6-15/h15H,5-7,12H2,1-4H3 |
InChI 键 |
DGLVDCVPYFCMJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=NN(C(=C1S(=O)(=O)C)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)



![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)

![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)


